molecular formula C23H25NO2 B3726304 2-benzoyl-5,5-dimethyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one

2-benzoyl-5,5-dimethyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one

Cat. No. B3726304
M. Wt: 347.4 g/mol
InChI Key: SLHFNQZFXQRAKH-IOKKCHFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzoyl-5,5-dimethyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one, also known as BDPA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BDPA is a fluorescent molecule that can be used as a probe for various applications, including imaging and sensing.

Scientific Research Applications

2-benzoyl-5,5-dimethyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one has a wide range of applications in scientific research. One of the most significant applications is its use as a fluorescent probe for imaging and sensing. 2-benzoyl-5,5-dimethyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one can be used to detect the presence of various molecules, including metal ions, amino acids, and proteins. It has also been used as a probe for studying the structure and function of biological membranes.

Mechanism of Action

2-benzoyl-5,5-dimethyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one works by binding to specific molecules and undergoing a conformational change that results in fluorescence. The mechanism of action of 2-benzoyl-5,5-dimethyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one is based on the intramolecular charge transfer (ICT) process, which involves the transfer of an electron from the amine group to the carbonyl group of the molecule.
Biochemical and Physiological Effects:
2-benzoyl-5,5-dimethyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one has been shown to have minimal toxicity and does not affect the viability of cells. It has also been shown to be stable under physiological conditions, making it suitable for use in biological studies. 2-benzoyl-5,5-dimethyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one has been used to study the uptake and distribution of drugs in cells and tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-benzoyl-5,5-dimethyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one is its high sensitivity and selectivity. It can detect low concentrations of molecules and can distinguish between structurally similar molecules. However, 2-benzoyl-5,5-dimethyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one has limitations in terms of its photostability, which can limit its use in long-term imaging studies.

Future Directions

There are many potential future directions for research involving 2-benzoyl-5,5-dimethyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one. One area of interest is the development of new 2-benzoyl-5,5-dimethyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one derivatives with improved properties, such as increased photostability or enhanced selectivity. Another area of interest is the application of 2-benzoyl-5,5-dimethyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one in the development of new imaging and sensing technologies. 2-benzoyl-5,5-dimethyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one could also be used in the development of new drug delivery systems or as a tool for studying the mechanisms of drug action. Overall, 2-benzoyl-5,5-dimethyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one has significant potential for further research and development in a wide range of fields.

properties

IUPAC Name

(2Z)-2-[hydroxy(phenyl)methylidene]-5,5-dimethyl-3-(2-phenylethylimino)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO2/c1-23(2)15-19(24-14-13-17-9-5-3-6-10-17)21(20(25)16-23)22(26)18-11-7-4-8-12-18/h3-12,26H,13-16H2,1-2H3/b22-21-,24-19?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHFNQZFXQRAKH-IOKKCHFFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NCCC2=CC=CC=C2)C(=C(C3=CC=CC=C3)O)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=NCCC2=CC=CC=C2)/C(=C(\C3=CC=CC=C3)/O)/C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzoyl-5,5-dimethyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-benzoyl-5,5-dimethyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one
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2-benzoyl-5,5-dimethyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one
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2-benzoyl-5,5-dimethyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one
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2-benzoyl-5,5-dimethyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one
Reactant of Route 6
2-benzoyl-5,5-dimethyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one

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